2-chloro-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-5-nitrobenzamide
CAS No.: 313393-87-2
Cat. No.: VC5591947
Molecular Formula: C20H12ClN3O3S
Molecular Weight: 409.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313393-87-2 |
|---|---|
| Molecular Formula | C20H12ClN3O3S |
| Molecular Weight | 409.84 |
| IUPAC Name | 2-chloro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-5-nitrobenzamide |
| Standard InChI | InChI=1S/C20H12ClN3O3S/c21-17-9-8-13(24(26)27)10-16(17)19(25)23-20-22-18(11-28-20)15-7-3-5-12-4-1-2-6-14(12)15/h1-11H,(H,22,23,25) |
| Standard InChI Key | XMJGEFRNAXUMGQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a 1,3-thiazole ring substituted at the 4-position with a naphthalen-1-yl group and at the 2-position with an amide-linked 2-chloro-5-nitrobenzoyl moiety (Fig. 1). Key structural attributes include:
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Thiazole core: Provides aromatic stability and hydrogen-bonding capacity.
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Naphthalene substituent: Enhances lipophilicity and π-π stacking potential.
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Nitro and chloro groups: Electron-withdrawing effects modulate reactivity .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₂ClN₃O₃S | |
| Molecular Weight | 409.84 g/mol | |
| CAS Number | 313393-87-2 | |
| IUPAC Name | 2-chloro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-5-nitrobenzamide | |
| SMILES | C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)C4=C(C=CC(=C4)N+[O-])Cl | |
| logP | 4.45 (predicted) |
Synthesis and Chemical Reactivity
Synthetic Routes
The compound is typically synthesized via a Hantzsch thiazole formation followed by amide coupling:
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Thiazole formation: Reaction of α-bromoketone derivatives with thioureas yields the 4-naphthalen-1-yl-1,3-thiazol-2-amine intermediate .
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Amide coupling: Condensation with 2-chloro-5-nitrobenzoyl chloride under Schotten-Baumann conditions.
Key Reaction Parameters:
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Temperature: 80–100°C for thiazolamine synthesis.
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Solvents: Ethanol/THF mixtures for optimal yield (reported 65–72%).
Reactivity Profile
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Nitro group reduction: Catalytic hydrogenation yields amino derivatives, enabling further functionalization.
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Amide hydrolysis: Resistant under mild conditions due to steric hindrance from the naphthalene group .
| Compound | Target Activity | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| 2-Chloro-4-nitrobenzamide | α-Glucosidase inhibition | 10.75 μM | |
| 4-Pyridylthiazol-2-amine | M. tuberculosis growth | 0.1 μM |
Physicochemical and ADMET Profiling
Solubility and Permeability
Metabolic Stability
Applications and Industrial Relevance
Pharmaceutical Development
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Antitubercular leads: Structural optimization for improved MIC values .
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Kinase inhibitors: Dual targeting of PfGSK3/PfPK6 in antimalarial research .
Material Science
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